Levonantradol
CAS No.: 71048-87-8
Cat. No.: VC0532980
Molecular Formula: C27H35NO4
Molecular Weight: 437.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71048-87-8 |
|---|---|
| Molecular Formula | C27H35NO4 |
| Molecular Weight | 437.6 g/mol |
| IUPAC Name | [(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate |
| Standard InChI | InChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3/t17-,18+,21-,23+,24-/m1/s1 |
| Standard InChI Key | FFVXQGMUHIJQAO-BFKQJKLPSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O |
| SMILES | CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |
| Canonical SMILES | CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |
| Appearance | Solid powder |
Introduction
Chemical and Pharmacodynamic Properties
Structural Characteristics
Levonantradol (C₂₇H₃₅NO₄, molecular weight 437.58 g/mol) is a chiral molecule with five defined stereocenters, conferring specificity for cannabinoid receptors . Its structure incorporates a dihydroquinoline core modified with acetylated phenolic groups and a side chain optimized for lipophilicity, enabling blood-brain barrier penetration . The hydrochloride salt (C₂₇H₃₅NO₄·HCl, molecular weight 474.03 g/mol) is commonly used in research for enhanced solubility .
Table 1: Key Chemical Properties of Levonantradol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₃₅NO₄ | |
| Molar Mass | 437.58 g/mol | |
| Stereocenters | 5 | |
| Solubility (HCl salt) | Ethanol/emulphur/saline mix | |
| SMILES | CC@HOC2=... |
Receptor Activation and Signaling
As a full CB1 receptor agonist, levonantradol inhibits adenylyl cyclase via Gαi/o protein coupling, reducing cyclic AMP (cAMP) levels and modulating ion channels (e.g., TRPV1) . Preclinical studies demonstrate its superior binding affinity (Ki = 1.8 nM for CB1) compared to Δ9-THC (Ki = 36 nM), explaining its enhanced analgesic and antiemetic efficacy . CB2 receptor activation, though weaker, contributes to peripheral anti-inflammatory effects .
Pharmacokinetic Profile
Absorption and Metabolism
Levonantradol undergoes rapid first-pass metabolism following oral administration, with bioavailability varying widely (20–60%) . Intramuscular (IM) injection achieves peak plasma concentrations of desacetyllevonantradol—the active metabolite—within 1–2 hours, with a half-life of 1–2 hours in humans . Animal models reveal dose-dependent linear kinetics: a 10 mg/kg oral dose in rats yields plasma levels equivalent to 1 mg/kg IM .
Table 2: Pharmacokinetic Parameters Across Species
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-Life (h) |
|---|---|---|---|---|---|
| Human | IM | 0.25–3.0 | 1.5 | 5–51 | 1.5–2.0 |
| Rat | Oral | 10 | 2.0 | 45 | 2.0 |
| Monkey | IM | 0.5 | 1.0 | 28 | 1.8 |
Distribution and Excretion
High lipophilicity (logP = 4.2) facilitates distribution into adipose tissue and the CNS, with a volume of distribution (Vd) of 12 L/kg in primates . Excretion occurs primarily via hepatic glucuronidation, with <5% excreted unchanged in urine .
Clinical Applications and Efficacy
Chemotherapy-Induced Nausea and Vomiting (CINV)
In Phase II trials involving 27 patients with refractory CINV, oral levonantradol (0.5–1.5 mg every 4 hours) achieved complete response (no emesis) in 7–27% of subjects and partial response (≥50% reduction) in 45–50% . Comparatively, chlorpromazine—a standard antiemetic—showed similar efficacy but with fewer neuropsychiatric side effects .
Table 3: Anti-Emesis Trials with Levonantradol
| Study | Design | Dose (mg) | Complete Response (%) | Partial Response (%) | Side Effects Incidence (%) |
|---|---|---|---|---|---|
| Staquet et al. (1981) | Phase II | 0.5–1.5 | 7–27 | 45–50 | Drowsiness (90), Dry Mouth (83) |
| Sallan et al. (1980) | Phase I | 0.5–4.0 | 23 (cisplatin cohort) | 53 (non-cisplatin) | Dizziness (65), Hypotension (37) |
Analgesia
A double-blind trial in postoperative patients (n=22) reported significant pain relief lasting 6+ hours after IM doses of 2.5–3.0 mg, though efficacy paralleled codeine 60 mg . Synergy with opioids was observed in preclinical models, where levonantradol potentiated morphine’s antinociceptive effects by 40% .
Adverse Effects and Tolerability
Common Side Effects
Central nervous system (CNS) effects dominate: drowsiness (90%), dizziness (67%), and dysphoria (33%) are dose-limiting . Peripheral effects include orthostatic hypotension (37%) and injection-site erythema (48%) . Notably, 8% of patients in Phase II trials withdrew due to intolerable sedation .
Rare but Severe Reactions
Urinary retention occurred in 10% of subjects at ≥2.5 mg doses, necessitating catheterization in severe cases . Rodent studies revealed motor incoordination and memory deficits, though these were reversible post-discontinuation .
Synthesis and Manufacturing
Levonantradol’s synthesis begins with a Dane salt formation between 3,5-dimethoxyaniline and ethyl acetoacetate, followed by borohydride reduction to yield intermediate 1 . Subsequent steps include:
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Protection and Cyclization: Ethyl chloroformate protects the amine, followed by saponification and cyclodehydration with polyphosphoric acid to form dihydroquinoline 2.
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Etherification and Formylation: HBr deblocking and etherification produce 3, which undergoes N- and C-formylation with NaH/ethyl formate to generate 4.
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Robinson Annulation: Michael addition of methyl vinyl ketone and base-mediated annulation yields tricyclic intermediate 5, reduced with lithium/ammonia to finalize nantradol 6 .
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